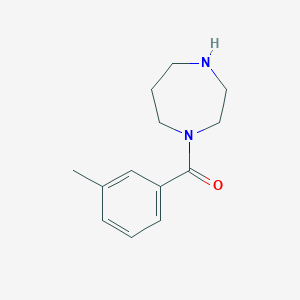

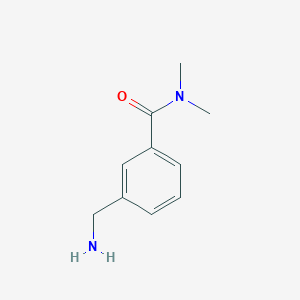

(2-Amino-6-chlorophenyl)diethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(2-Amino-6-chlorophenyl)diethylamine" is not directly mentioned in the provided papers, but related compounds and reactions involving diethylamine and amino derivatives are discussed. Diethylamine itself is a secondary amine and is used as a catalyst in various organic synthesis reactions. It is involved in the synthesis of medicinally relevant compounds and can act as an organocatalyst in eco-friendly and diastereoselective synthesis processes .

Synthesis Analysis

The synthesis of related compounds involves the reaction of diethylamine with other reactants. For instance, diethyl 5-chloro-1-pentynylphosphonate reacts with primary and secondary amines to produce novel 2-amino-1-cyclopentenylphosphonates with a unique mechanism involving a zwitterionic intermediate . Another example is the use of diethylamine in the synthesis of 2-amino-4H-chromenes, which are important in medicinal chemistry as Bcl-2 protein antagonists .

Molecular Structure Analysis

The molecular structure of compounds synthesized using diethylamine can be complex. For example, the crystal structure of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate has been determined, showing a five-membered thiophene ring with amino, methyl, and dicarboxylate groups. The structure is stabilized by intramolecular hydrogen bonding .

Chemical Reactions Analysis

Diethylamine is involved in various chemical reactions. It acts as a catalyst in the synthesis of 2-aminothiophene derivatives, which are intermediates in the production of agrochemicals, dyes, and pharmacologically active compounds . Additionally, it is used in the synthesis of cyclobutenamine derivatives, which can undergo further transformations such as thermal ring-opening reactions and addition reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "(2-Amino-6-chlorophenyl)diethylamine" are not directly provided, the properties of related compounds synthesized using diethylamine can be inferred. These compounds typically have defined melting points, and their crystal structures suggest solid-state stability. The reactivity of these compounds can be influenced by the presence of diethylamine, which can facilitate cyclization and other transformations .

Applications De Recherche Scientifique

Fluorinating Agent

The compound (1,1,2-trifluoro-2-chloroethyl)-diethylamine, related to (2-Amino-6-chlorophenyl)diethylamine, has been utilized for the substitution of hydroxyl groups by fluorine atoms, specifically in hydroxy-compounds with additional functional groups like carbonyl, ester, and amino-groups (Bergmann & Cohen, 1970).

Corrosion Inhibition

α-Aminophosphonates, structurally similar to (2-Amino-6-chlorophenyl)diethylamine, have demonstrated effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, beneficial for industrial pickling processes. These inhibitors exhibit high inhibition efficiency and are identified as mixed-type inhibitors, predominantly functioning as cathodic inhibitors (Gupta et al., 2017).

Analytical Chemistry

In analytical chemistry, a high-performance liquid chromatographic method has been developed for quantitating 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, a compound structurally related to (2-Amino-6-chlorophenyl)diethylamine. This method is significant for the analysis of anticonvulsant drugs in biological samples (Lin et al., 1998).

Safety and Hazards

Propriétés

IUPAC Name |

3-chloro-2-N,2-N-diethylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-3-13(4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHDPCSPKJQTGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588281 |

Source

|

| Record name | 3-Chloro-N~2~,N~2~-diethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-6-chlorophenyl)diethylamine | |

CAS RN |

926232-19-1 |

Source

|

| Record name | 3-Chloro-N~2~,N~2~-diethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

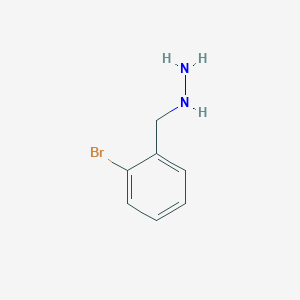

![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284518.png)

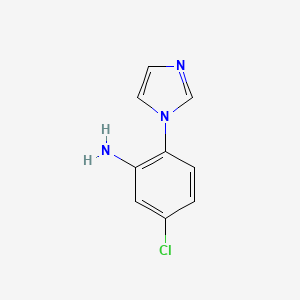

![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)

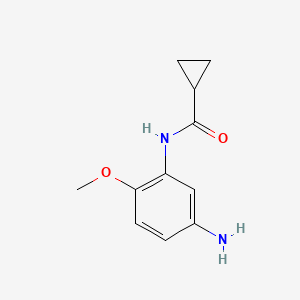

![4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1284578.png)